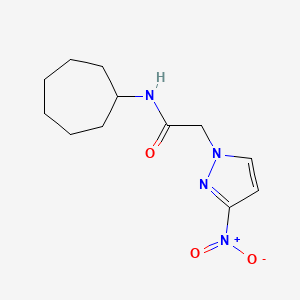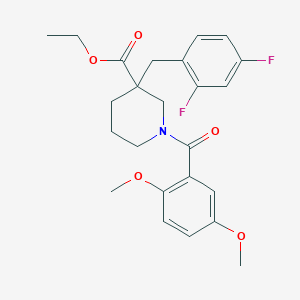![molecular formula C17H18Cl2N2O5S B6059380 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide](/img/structure/B6059380.png)
5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide, also known as BIS-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. BIS-1 is a sulfonamide-based compound that has been identified as a potent inhibitor of protein-protein interactions. In
作用机制
The mechanism of action of 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide involves the disruption of the interaction between the transcription factor and its coactivator. 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide binds to the coactivator binding site on the transcription factor, preventing the coactivator from binding. This results in the inhibition of the transcription factor's activity, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide has been shown to inhibit the activation of NF-κB and HIF-1α, which play key roles in inflammation, cancer, and angiogenesis. Inhibition of these transcription factors can lead to the inhibition of downstream signaling pathways, which can result in the inhibition of cell proliferation, invasion, and migration. 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide has also been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the advantages of 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide is its specificity for the coactivator binding site on the transcription factor. This specificity allows for the selective inhibition of specific transcription factors, which can be useful in studying their roles in various diseases. However, one of the limitations of 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide. One direction is the development of more potent and selective inhibitors of specific transcription factors. Another direction is the investigation of the potential use of 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide in combination with other therapies, such as chemotherapy and radiation therapy. Additionally, the investigation of the potential use of 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide in the treatment of other diseases, such as autoimmune diseases and cardiovascular diseases, is an area of future research.
合成方法
The synthesis method of 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide involves the reaction of 2,4-dichloro-N-phenylbenzamide with bis(2-hydroxyethyl)amine in the presence of sulfuric acid. The reaction takes place at room temperature and the product is obtained after purification using column chromatography. The yield of the product is around 50%.
科学研究应用
5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide has been identified as a potential inhibitor of protein-protein interactions. It has been shown to inhibit the interaction between the transcription factor NF-κB and its coactivator CBP/p300. This interaction is crucial for the activation of NF-κB, which plays a key role in inflammation and cancer. 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide has also been shown to inhibit the interaction between the transcription factor HIF-1α and its coactivator p300. This interaction is crucial for the activation of HIF-1α, which plays a key role in angiogenesis and cancer.
属性
IUPAC Name |
5-[bis(2-hydroxyethyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O5S/c18-14-11-15(19)16(27(25,26)21(6-8-22)7-9-23)10-13(14)17(24)20-12-4-2-1-3-5-12/h1-5,10-11,22-23H,6-9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIFDVSDFCTWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[bis(2-hydroxyethyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6059301.png)
amine dihydrochloride](/img/structure/B6059309.png)
![N-(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6059311.png)
![2-(benzyl{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B6059315.png)
![5-(1-benzofuran-2-yl)-N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6059338.png)
![1-(cyclopropylmethyl)-3-{[(3,5-difluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6059344.png)
![1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6059351.png)
![1-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)carbonyl]cyclopropanecarboxamide](/img/structure/B6059361.png)
![N-(tert-butyl)-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6059368.png)
![N-cyclobutyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6059372.png)
![N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B6059384.png)


![N-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]acetamide](/img/structure/B6059407.png)